Regioisomeric Differentiation: Comparative Availability and Cost Relative to the [4,3-c] Isomer
7-Methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1386457-72-2) is a distinct regioisomer from 7-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1049730-76-8). While both share the same molecular formula (C7H7N3) and mass (133.15 g/mol), their commercial availability and pricing differ substantially, which impacts procurement strategies for scaffold hopping or SAR campaigns [1]. The [3,4-c] isomer is offered by specialty suppliers such as Fluorochem at a premium: £273.00 per 100 mg, £462.00 per 250 mg, and £1244.00 per 1 g (purity 95%) . In contrast, the [4,3-c] isomer is available from Macklin at a lower cost: approximately ¥373 ($51) per 100 mg, ¥928 ($128) per 250 mg, and ¥3218 ($443) per 1 g (purity ≥95%) [1]. This represents a ~5.3-fold cost differential per gram favoring the [4,3-c] isomer. However, the [3,4-c] scaffold is specifically implicated in kinase inhibitor SAR studies [2], making the [4,3-c] isomer an unsuitable substitute when the research objective targets the [3,4-c] fusion topology.
| Evidence Dimension | Cost per 100 mg (GBP/USD equivalent) |
|---|---|
| Target Compound Data | £273.00 (100 mg) |
| Comparator Or Baseline | 7-methyl-1H-pyrazolo[4,3-c]pyridine: ¥373 (~$51) per 100 mg [1] |
| Quantified Difference | Target compound is approximately 5.3× more expensive per gram than the regioisomer. |
| Conditions | Purity: 95% for target ; ≥95% for comparator [1]. Pricing as of 2025-2026. |
Why This Matters
This quantifies the procurement premium associated with the specific [3,4-c] scaffold, informing budget allocation for medicinal chemistry campaigns where the correct regioisomer is essential for target engagement [2].
- [1] Chemdict. 7-methyl-1H-pyrazolo[4,3-c]pyridine (MACKLIN H826796). CAS 1049730-76-8. Supplier Pricing. View Source
- [2] Sklepari M, Lougiakis N, Papastathopoulos A, et al. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem Pharm Bull (Tokyo). 2017;65(1):66-81. doi:10.1248/cpb.c16-00704. View Source
